molecular formula C10H6F2N2O B8624634 4,5-Difluoro-6-phenoxypyrimidine CAS No. 183052-89-3

4,5-Difluoro-6-phenoxypyrimidine

Cat. No. B8624634
M. Wt: 208.16 g/mol
InChI Key: MIFAMALPSBONKK-UHFFFAOYSA-N
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Patent
US06150374

Procedure details

With stirring, 50.4 g (0.45 mol) of potassium tert-butoxide (M=112.22) are added to a solution of 42.4 g (0.45 mol) of phenol in 400 ml of THF. The resulting potassium phenolate solution is added dropwise to a solution of 80 g (0.6 mol) of 4,5,6-trifluoropyrimidine in 1 l of THF which had been cooled to 0° C., and the mixture is stirred for 30 minutes. The solution is concentrated under reduced pressure and the residue is mixed with water and extracted with ethyl acetate. The organic phase is separated off, dried over sodium sulphate and concentrated under reduced pressure. The crude product is stirred with petroleum ether and filtered off. 63.8 g (68.1% of theory) of 5,6-difluoro-4-phenoxypyrimidine of melting point 65-66° C. are obtained.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
potassium phenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1([O-])C=CC=CC=1.[K+].[F:22][C:23]1[C:28]([F:29])=[C:27](F)[N:26]=[CH:25][N:24]=1>C1COCC1>[F:29][C:28]1[C:27]([O:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:26][CH:25]=[N:24][C:23]=1[F:22] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
42.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
potassium phenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[K+]
Name
Quantity
80 g
Type
reactant
Smiles
FC1=NC=NC(=C1F)F
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The crude product is stirred with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=NC1F)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 63.8 g
YIELD: PERCENTYIELD 68.1%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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